(S)-1-Benzyl-2-methylpiperazine
Overview
Description
(S)-1-Benzyl-2-methylpiperazine is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound variant is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group at the second position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl-2-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine and benzyl chloride.
Alkylation Reaction: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form 1-benzylpiperazine.
Chiral Resolution: The racemic mixture of 1-benzyl-2-methylpiperazine is subjected to chiral resolution using chiral acids or chromatography techniques to isolate the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Methods: Employing chiral catalysts to achieve enantioselective synthesis directly, reducing the need for chiral resolution steps.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Benzyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Various substituted piperazine compounds.
Scientific Research Applications
(S)-1-Benzyl-2-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-2-methylpiperazine involves its interaction with specific molecular targets:
Binding to Receptors: The compound may bind to neurotransmitter receptors in the brain, influencing neurological activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may modulate signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
1-Benzylpiperazine: Lacks the methyl group at the second position.
2-Methylpiperazine: Lacks the benzyl group.
N-Benzyl-N-methylpiperazine: Contains both benzyl and methyl groups but in different positions.
Uniqueness: (S)-1-Benzyl-2-methylpiperazine is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S)-1-benzyl-2-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEODYUVEMNPPY-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651408 | |
Record name | (2S)-1-Benzyl-2-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511254-92-5 | |
Record name | (2S)-2-Methyl-1-(phenylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511254-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-Benzyl-2-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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